molecular formula C9H12BrN B1281269 Benzenemethanamine, N-(2-bromoethyl)- CAS No. 65894-26-0

Benzenemethanamine, N-(2-bromoethyl)-

Cat. No.: B1281269
CAS No.: 65894-26-0
M. Wt: 214.1 g/mol
InChI Key: JQCIWDPPLPGGMG-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(2-bromoethyl)- is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzyl group attached to a 2-bromoethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenemethanamine, N-(2-bromoethyl)- can be synthesized through several methods. One common approach involves the bromination of N-benzylethan-1-amine. The reaction typically employs hydrobromic acid and bromine as reagents. The process involves the addition of bromine to the ethylamine group, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of Benzenemethanamine, N-(2-bromoethyl)- often involves large-scale bromination reactions under controlled conditions. The use of hydrobromic acid and bromine in a suitable solvent, such as acetic acid, ensures high yield and purity of the product. The reaction is typically carried out at elevated temperatures to facilitate the bromination process .

Chemical Reactions Analysis

Types of Reactions: Benzenemethanamine, N-(2-bromoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenemethanamine, N-(2-bromoethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(2-bromoethyl)- involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Uniqueness: Benzenemethanamine, N-(2-bromoethyl)- is unique due to its combination of a benzyl group and a bromine-substituted ethylamine moiety. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

N-benzyl-2-bromoethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCIWDPPLPGGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495084
Record name N-Benzyl-2-bromoethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65894-26-0
Record name N-Benzyl-2-bromoethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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